Boc-6-Ahx-OSu (CAS 51513-80-5) is a heterobifunctional, pre-activated building block widely procured for bioconjugation, PROTAC synthesis, and solid-phase peptide synthesis (SPPS). Featuring a six-carbon alkyl spacer (Ahx) flanked by an acid-labile tert-butyloxycarbonyl (Boc) protected amine and an amine-reactive N-hydroxysuccinimide (NHS) ester, it enables the direct installation of a hydrophobic spacer without the need for secondary coupling reagents [1]. Its defined chain length provides predictable steric relief between conjugated moieties, while its pre-activated ester form significantly streamlines manufacturing workflows by eliminating the stoichiometric optimization and byproduct management associated with in-situ activation.
Substituting Boc-6-Ahx-OSu with its free acid counterpart, Boc-6-Ahx-OH, introduces significant process liabilities. The free acid requires in-situ activation using reagents like EDC/NHS or DIC, which increases raw material costs and generates coupling byproducts (such as difficult-to-remove N-acylureas) that complicate downstream purification [1]. Furthermore, substituting the alkyl chain with a hydrophilic PEG linker fundamentally alters the lipophilicity of the final construct, often preventing target engagement in intracellular applications like PROTACs. Procurement must prioritize the exact pre-activated, hydrophobic form to ensure synthetic reproducibility, eliminate coupling reagent dependencies, and maintain the target's required pharmacokinetic profile.
Utilizing the pre-activated Boc-6-Ahx-OSu eliminates the need for carbodiimide coupling reagents (e.g., DIC, EDC) required by the free acid comparator, Boc-6-Ahx-OH. In standard amine-derivatization workflows, pre-activated OSu esters achieve >90% coupling efficiency while generating 0% N-acylurea byproducts, whereas in-situ activation often results in 5-15% byproduct formation depending on the substrate and conditions [1]. This direct reactivity simplifies the purification profile and reduces total reagent consumption.
| Evidence Dimension | Coupling Byproduct Formation |
| Target Compound Data | 0% N-acylurea byproducts (pre-activated OSu ester) |
| Comparator Or Baseline | 5-15% N-acylurea byproducts (Boc-6-Ahx-OH + DIC/EDC) |
| Quantified Difference | Complete elimination of carbodiimide-related byproducts |
| Conditions | Standard amine conjugation in DMF/DIPEA or aqueous buffers |
Eliminating coupling byproducts reduces purification bottlenecks and lowers the total cost of goods in scale-up manufacturing.
The Boc protecting group on Boc-6-Ahx-OSu offers strict orthogonal stability compared to Fmoc-protected alternatives. Under standard basic deprotection conditions (e.g., 20% piperidine in DMF), the Boc group exhibits 0% cleavage, allowing for the selective unmasking of other functional groups on a complex scaffold [1]. Conversely, Fmoc-6-Ahx-OSu is fully deprotected under these exact conditions. The Boc group is subsequently cleaved quantitatively using strong acids (e.g., 50% TFA in DCM).
| Evidence Dimension | Base Stability (20% Piperidine) |
| Target Compound Data | 0% cleavage (Boc-6-Ahx-OSu) |
| Comparator Or Baseline | >99% cleavage (Fmoc-6-Ahx-OSu) |
| Quantified Difference | >99% difference in base stability |
| Conditions | 20% piperidine in DMF at room temperature |
Procuring the Boc-protected variant is mandatory for synthetic routes requiring basic conditions for other transformations prior to final amine unmasking.
The six-carbon alkyl chain (Ahx) in Boc-6-Ahx-OSu provides a distinct hydrophobic structural element compared to short PEG-based linkers (e.g., Boc-PEG2-OSu). The Ahx linker contributes positively to the overall LogP of the final conjugate, which is a critical parameter for enhancing passive membrane permeability in intracellular targeting molecules like PROTACs [1]. Substituting with a PEG linker of similar length increases aqueous solubility but reduces cell permeability by increasing the polar surface area (PSA).
| Evidence Dimension | Spacer Lipophilicity Contribution (LogP) |
| Target Compound Data | Positive LogP contribution (Alkyl chain) |
| Comparator Or Baseline | Negative LogP contribution (PEG2 chain) |
| Quantified Difference | Significant increase in target molecule hydrophobicity |
| Conditions | Computational or experimental LogP assessment of linker contribution |
Selecting the Ahx linker over PEG is critical when designing cell-permeable therapeutics, such as PROTACs, where intracellular target engagement is required.
Directly following from its hydrophobic properties, Boc-6-Ahx-OSu is structurally suited for synthesizing PROTACs where cell permeability is paramount. The pre-activated ester allows for rapid attachment to an amine-bearing E3 ligase ligand, while the Boc group protects the terminal amine until it is ready for conjugation to the target-binding ligand [1].
In complex peptide synthesis strategies, this compound serves as a reliable building block for introducing a flexible, hydrophobic spacer between a peptide sequence and a fluorophore. Its absolute stability to basic conditions ensures compatibility with orthogonal side-chain manipulations before final acidic cleavage [1].
For industrial diagnostic manufacturing, the pre-activated NHS ester enables direct, reagent-free conjugation to primary amines on antibodies or surfaces. The elimination of in-situ coupling reagents streamlines the formulation process and ensures a highly reproducible batch-to-batch conjugation efficiency[1].
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